Metadap
Description
Genesis and Rationale of the METADAP Cohort Study
The this compound cohort study was conceived from the growing understanding that Major Depressive Disorder is a complex condition frequently associated with low-grade inflammation and metabolic abnormalities in a subset of patients. Furthermore, antidepressant treatments, while crucial for managing depression, can sometimes lead to weight gain and subsequent metabolic disorders. The rationale behind establishing the this compound cohort was to conduct a comprehensive investigation into patient phenotypes and their predictive capacity for weight gain and treatment response following psychotropic treatment. The study aimed to analyze a range of factors, including inflammatory and metabolic markers, gut microbiome composition, lifestyle indicators, patient characteristics (such as childhood adversity), and polygenic risk scores, to deduce phenotypic patient profiles. researchgate.netplos.org The this compound cohort is described as a 6-month prospective, multicentric treatment study conducted in a naturalistic, real-world setting within psychiatric departments in France. jpn.caresearchgate.netresearchgate.net
Core Objectives and Primary Research Questions of the this compound Initiative
The core objectives of the this compound initiative revolved around prospectively assessing the impact of antidepressant treatment on the development of metabolic syndrome (MetS) in patients with MDD. researchgate.netnih.gov A primary research question was to investigate whether response to antidepressant treatment influences the risk of developing MetS in non-overweight depressed patients initiating treatment. researchgate.netnih.gov The study also aimed to explore the predictive capability of various patient phenotypes, including biological markers like inflammatory and metabolic indicators, for weight gain and treatment response. researchgate.netplos.org Further objectives included analyzing the association of genetic polymorphisms with treatment response and metabolic outcomes. researchgate.netplos.orgresearchgate.net
Historical Positioning within Psychiatric and Metabolic Research Landscapes
The this compound cohort is positioned within a historical landscape of psychiatric research that increasingly recognizes the significant overlap and bidirectional relationship between mental health disorders, particularly depression, and metabolic conditions. nih.govpsychiatrictimes.compsychiatrictimes.com Historically, research has established that antidepressant and antipsychotic use can lead to weight gain, a known risk factor for metabolic syndrome. nih.gov The this compound study built upon this knowledge by prospectively investigating the incidence of MetS in depressed patients undergoing antidepressant treatment in a real-world setting. researchgate.netnih.gov It aimed to fill a gap by specifically examining the prospective relationship between response to treatment and the development of MetS. nih.gov The study's focus on a comprehensive set of factors, including genetic and lifestyle indicators alongside metabolic and inflammatory markers, reflects a more integrated approach to understanding these complex interactions, moving beyond solely clinical observations. researchgate.netplos.org
Overview of the this compound Study Population Characteristics
The this compound study enrolled psychiatric inpatients and outpatients diagnosed with a current unipolar major depressive episode in the context of MDD, based on DSM-IV-TR criteria. jpn.caresearchgate.net Inclusion criteria typically required patients to have at least moderate Major Depressive Disorder, often indicated by a minimum score on scales like the Hamilton Depression Rating Scale (HDRS). researchgate.netnih.gov For some analyses, the cohort included non-overweight patients (Body Mass Index < 25 kg/m ²) who did not have metabolic syndrome at baseline. researchgate.netnih.gov The study population included participants from six university psychiatry departments in France. jpn.caresearchgate.net
In a specific analysis focusing on blood microbiota and metabolomic signatures, the study included 112 participants (56 patients with a major depressive episode and 56 matched healthy controls). The mean age of the patients was 41.9 ± 11.6 years, and 68% were female. jpn.ca In the patient group, 55% had a recurrent major depressive episode, and the mean HDRS score at baseline was 23.6 ± 3.8. jpn.ca
Another analysis focusing on genetic polymorphisms included 624 depressed patients from the this compound study, of whom 569 had a DNA sample available. This subset was predominantly women (69.6%), with a mean age of 46.2 years (sd = 13.2) and a mean baseline HAMD score of 24.6 (sd = 5.0). The majority (92%) of these patients were Caucasian. plos.org
The incidence of MetS among in-patients with MDD and without MetS at baseline in the this compound cohort was reported as 11.7% after 3 months and 16.5% after 6 months. researchgate.netnih.gov
Below is a summary of population characteristics from one analysis within the this compound cohort:
| Characteristic | Patients with MDE (N=56) | Healthy Controls (N=56) |
| Mean Age (± SD) | 41.9 ± 11.6 years | - |
| Female | 68% | - |
| Recurrent MDE | 55% | - |
| Mean Baseline HDRS (± SD) | 23.6 ± 3.8 | - |
| Responders at 3 months | 57% | - |
| Remitters at 3 months | 43% | - |
Note: Data for healthy controls and standard deviations for all patient characteristics were not consistently available across sources for this specific table. jpn.ca
Another data point regarding MetS incidence in a subset of the cohort:
| Outcome | Incidence at 3 months | Incidence at 6 months |
| Incidence of MetS | 11.7% | 16.5% |
Note: This data refers to in-patients with MDD and without MetS at baseline. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(diethylamino)-2-[(5-methyl-1,3-thiazol-2-yl)diazenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-4-18(5-2)11-6-7-12(13(19)8-11)16-17-14-15-9-10(3)20-14/h6-9,19H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCIMIPDKHNIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=C(S2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106611-58-9 | |
| Record name | 2-(4-Methyl-2-thiazolylazo)-5-diethylaminophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106611589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Methodological Framework and Study Design of the Metadap Cohort
Cohort Establishment and Patient Recruitment Strategies
The METADAP cohort included both in- and outpatients aged between 18 and 65 years. wikipedia.org Participants were recruited from six university hospital psychiatry departments across France between November 2009 and March 2013. wikipedia.org Inclusion criteria required patients to have a research-confirmed diagnosis of a current major depressive episode (MDE) in the context of MDD, based on the Mini International Neuropsychiatric Interview (MINI 5.0), and a minimum score of 18 on the 17-item Hamilton Depression Rating Scale (HDRS). wikipedia.orgwikipedia.org Patients were required to be initiating a new antidepressant treatment or switching from a previous one. wikipedia.org Some analyses specifically focused on non-overweight patients with a body mass index (BMI) less than 25 kg/m ². wikipedia.orgwikipedia.org A total of 643 patients were initially included in the this compound study, with 624 available for analysis after excluding those with major protocol deviations. wikipedia.org
Longitudinal Data Collection Protocols and Assessment Timepoints
Data were collected at multiple time points throughout the 6-month study duration. Assessments were conducted at baseline (M0), and subsequently at 1 (M1), 3 (M3), and 6 (M6) months after the initiation of antidepressant treatment. wikipedia.orgwikipedia.orgwikidata.org This longitudinal design allowed for the prospective assessment of changes in various parameters over time in relation to antidepressant therapy. wikipedia.orgwikipedia.orgnih.gov Outcome variables included the incidence of metabolic syndrome (MetS), the number of MetS criteria, and each individual MetS criterion. wikipedia.orgwikipedia.orgebi.ac.uk Response to treatment was measured at M3 and M6 using the HDRS scale, with a 50% decrease from baseline HDRS score indicating a treatment response. wikipedia.org
Characterization of Antidepressant Treatment Modalities within the Cohort
Within the this compound cohort, antidepressant treatments were prescribed by psychiatrists in a naturalistic, real-world psychiatric setting. wikipedia.orgwikipedia.orgwikidata.org Patients were required to be on antidepressant monotherapy. wikipedia.org If a change in treatment was necessary during the follow-up period, the patient was typically dropped from the study. wikipedia.orgwikipedia.org The antidepressant treatments belonged to one of four classes: selective serotonin (B10506) reuptake inhibitors (SSRIs), serotonin norepinephrine (B1679862) reuptake inhibitors (SNRIs), tricyclic antidepressants (TCAs), or other antidepressant treatments. wikipedia.orgwikipedia.orgwikipedia.org In an ancillary study involving 388 patients from the cohort, 40% were prescribed an SSRI, 41% an SNRI, 6% a TCA, and 9% another antidepressant treatment; a small percentage (4%) received electroconvulsive therapy (ECT) instead of antidepressant monotherapy. wikipedia.org Common SSRIs and SNRIs in the cohort included escitalopram, citalopram, and venlafaxine. wikipedia.orgwikidata.org
Methodologies for Physiological and Biological Data Acquisition
Systematic Assessment of Metabolic Parameters
Before the initiation of antidepressant treatment at baseline, patients' metabolic measures were assessed. wikipedia.orgebi.ac.uk The assessment of metabolic parameters included the criteria for metabolic syndrome. These criteria typically encompass waist circumference, blood pressure, triglyceridemia, high-density lipoprotein-cholesterolemia (HDL-C), and fasting plasma glucose. wikipedia.orgwikipedia.orgebi.ac.uk Beyond the core MetS criteria, other metabolic parameters were also determined from blood samples, such as fasting total cholesterol, LDL-cholesterol, and HbA1c. wikipedia.org The presence of metabolic syndrome and cardiovascular risk were identified according to established criteria. wikipedia.org
Biosample Collection and Processing for Molecular Analyses
Biosamples, primarily blood samples, were collected from participants at different assessment timepoints. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgwikipedia.org These samples were processed for various molecular analyses, including genetic and metabolomic studies. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.org For metabolomic analyses, plasma samples were utilized to determine the profiles of various compounds, such as acylcarnitines. wikipedia.orgwikidata.org These biosample collections facilitated investigations into the biological underpinnings of treatment response and metabolic changes within the cohort. wikipedia.orgwikipedia.org
Ethical Considerations and Regulatory Approvals in the this compound Study
The this compound study was conducted with careful consideration of ethical principles and in compliance with regulatory requirements. Written informed consent was obtained from all study participants. wikipedia.orgwikipedia.org The study was registered with the French National Agency for Medicine and Health Products Safety (ANSM) and the Commission Nationale de l'Informatique et des Libertés (CNIL), indicating that it underwent relevant regulatory review and approval processes in France. wikipedia.org Ethical approval is a fundamental requirement for clinical studies involving human participants and biological materials. mims.comuni.lu
Investigated Biological and Physiological Mechanisms Within the Metadap Cohort
Exploration of Metabolic Perturbations Associated with Antidepressant Treatment
A primary focus of the METADAP cohort was to systematically evaluate the emergence and progression of metabolic disturbances in patients undergoing antidepressant therapy. researchgate.netnih.gov The research highlighted a significant link between antidepressant treatment and the risk of developing metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. nih.gov
Investigations within the this compound cohort prospectively tracked the development of metabolic syndrome (MetS) in patients with a major depressive episode who were initiating a new course of antidepressant treatment. nih.gov Among patients who did not have MetS at the beginning of the study, a notable percentage developed the condition over the six-month follow-up period. nih.govmdpi.com
The incidence of MetS was found to be 11.7% after three months of treatment and rose to 16.5% after six months. nih.govmdpi.com This increase was statistically significant and was observed across different classes of antidepressants, including both selective serotonin (B10506) reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). nih.gov Furthermore, a significant finding was that patients who responded well to their antidepressant medication had a substantially higher risk of developing MetS compared to non-responders. mdpi.combiorxiv.org One analysis revealed that treatment responders had an 8.6 times higher odds of developing MetS during the follow-up period. mdpi.combiorxiv.org This suggests a complex relationship where the mechanisms leading to mood improvement may also contribute to adverse metabolic changes. biorxiv.org
Table 1: Incidence of Metabolic Syndrome in the this compound Cohort An interactive data table visualization is available below
| Time Point | Incidence of MetS (in patients without baseline MetS) |
|---|---|
| 3 Months | 11.7% |
| 6 Months | 16.5% |
Data sourced from Corruble et al., 2015. nih.govmdpi.com
The this compound study analyzed the individual components of metabolic syndrome to understand which factors were most affected by antidepressant treatment. MetS is diagnosed based on the presence of several risk factors, including high waist circumference, elevated blood pressure, high triglyceride levels, low high-density lipoprotein (HDL) cholesterol, and high fasting plasma glucose. nih.govmdpi.com
Neurobiological and Systemic Biomarker Investigations
Beyond metabolic health, the this compound cohort served as a platform for investigating various biomarkers to better understand the neurobiology of depression and the mechanisms of antidepressant action.
A key neurobiological investigation within the cohort focused on the activity of nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide, a signaling molecule with numerous roles in the brain. researchgate.net NOS activity was indirectly measured by the plasma ratio of L-Citrulline to L-Arginine. nih.govclinpgx.org
The study, which compared 460 patients with a major depressive episode to 895 healthy controls, found that depressed patients had significantly lower NOS activity at baseline. researchgate.netnih.gov Interestingly, lower baseline NOS activity was a strong predictor of a positive response to antidepressant treatment. researchgate.netclinpgx.org Following three and six months of treatment, NOS activity in the depressed patients significantly increased, although it did not reach the levels observed in the healthy control group. researchgate.net These results suggest that NOS activity is not only altered in major depression but may also serve as a promising biomarker for predicting treatment outcomes. researchgate.netnih.govclinpgx.org
Table 2: Nitric Oxide Synthase (NOS) Activity in this compound Cohort An interactive data table visualization is available below
| Group / Time Point | Mean NOS Activity (L-Cit/L-Arg Ratio ± SD) | Key Finding |
|---|---|---|
| Healthy Controls (Baseline) | 0.38 ± 0.12 | |
| Depressed Patients (Baseline) | 0.31 ± 0.09 | Significantly lower than controls (p < 0.0001). researchgate.netnih.gov |
| Depressed Patients (3 Months) | 0.33 ± 0.09 | Significant increase from baseline (p = 0.016). researchgate.net |
| Depressed Patients (6 Months) | 0.34 ± 0.08 | Significant increase from baseline (p < 0.0001). researchgate.netclinpgx.org |
Data sourced from Rey et al., 2020. researchgate.net
The this compound cohort has provided valuable data for pharmacogenomic studies, aiming to identify genetic markers that predict antidepressant response. Ancillary studies have focused on specific gene variants, including those in GRIK4 and ARRB1.
The GRIK4 gene, which is involved in the glutamatergic system, was investigated through its rs1954787 polymorphism. researchgate.net An analysis of 390 patients from the cohort found that individuals carrying the 'C' allele of this polymorphism were more likely to respond favorably to antidepressant treatment compared to those with the 'T' allele. researchgate.net Specifically, patients with the TT genotype had higher depression scores and lower remission rates after three months of treatment compared to C allele carriers. researchgate.netresearchgate.net
Another study focused on ARRB1, a gene encoding β-arrestin 1, which plays a role in receptor signaling. This investigation found that both rare and common genetic variants within ARRB1 were significantly associated with treatment response. For instance, at 6 months, patients with the rs536852 GG genotype had significantly lower remission rates (8%) compared to those with the AG genotype (42%). These findings highlight the potential of using genetic markers to personalize antidepressant therapy.
In a novel approach, a study nested within the this compound cohort explored the composition of the blood microbiota in patients with major depression. This research compared 56 patients with a major depressive episode to 56 healthy controls, analyzing the bacterial DNA present in their blood.
The results showed that the blood microbiome of depressed patients was distinct from that of healthy controls at baseline. For example, patients had a higher proportion of the genus Janthinobacterium and lower levels of Neisseria. Following antidepressant treatment, the composition of the blood microbiome changed significantly. The relative abundance of the class Bacilli increased, while Clostridia and Cytophagia decreased.
Furthermore, the study inferred the functional capabilities of the microbiota. At baseline, patients showed enrichment of pathways related to cyanoamino acid metabolism and phenylpropanoid biosynthesis. These findings suggest that a distinct blood microbiome signature is associated with major depression and that it is modulated by antidepressant treatment, opening new avenues for understanding the systemic nature of the disorder.
Comprehensive Metabolomic Profiling and Pathway Analysis (e.g., L-tyrosine, L-isoleucine, N-acetylornithine, kynurenine (B1673888), tryptophan, serotonin metabolism)
Metabolomic profiling within studies of major depressive disorder (MDD), such as the this compound (Do Antidepressants Induce Metabolic Syndromes) cohort, has provided significant insights into the biochemical underpinnings of depression and the mechanisms of antidepressant action. This research has focused on identifying distinct metabolic signatures associated with MDD and treatment response by analyzing a wide range of small molecules. Key pathways implicated include those related to amino acid metabolism, particularly involving tryptophan and its downstream products like serotonin and kynurenine, as well as other amino acids such as L-tyrosine and L-isoleucine.
Tryptophan, an essential amino acid, is a critical precursor to serotonin, a neurotransmitter deeply implicated in the pathophysiology of depression. mdpi.com Metabolomic studies have consistently highlighted alterations in the tryptophan metabolic pathway in individuals with MDD. A significant finding from a meta-analysis is the observation of reduced plasma tryptophan levels in patients with MDD, a finding that is particularly pronounced in those who are not medicated. nih.gov This suggests that a diminished availability of this serotonin precursor could be a contributing factor to the neurobiology of depression.
The metabolism of tryptophan is not limited to serotonin production; a major portion is metabolized through the kynurenine pathway. mdpi.com Research indicates that the balance between the serotonin and kynurenine pathways is often disrupted in depression. mdpi.com
The kynurenine pathway is the principal metabolic route for tryptophan. mdpi.com Investigations into this pathway in the context of depression have revealed significant alterations. Meta-analyses have shown that patients with depression tend to have lower levels of both kynurenine and kynurenic acid (KYNA), a neuroprotective metabolite. researchgate.netnih.gov In contrast, antidepressant-free patients have been observed to have increased levels of the neurotoxic metabolite, quinolinic acid (QUIN). nih.gov This imbalance between neuroprotective and neurotoxic metabolites of the kynurenine pathway is a key area of investigation in the search for biomarkers of depression and treatment response.
The following table summarizes findings on key metabolites in the tryptophan and kynurenine pathways in patients with Major Depressive Disorder (MDD) compared to healthy controls, based on meta-analyses of multiple studies.
| Metabolite | Finding in MDD Patients | Significance |
| L-Tryptophan | Significantly decreased levels, especially in unmedicated patients. nih.gov | Precursor to serotonin; reduced levels may impair serotonin synthesis. mdpi.com |
| Kynurenine | Lower levels observed in depressed individuals compared to controls. nih.gov | A central metabolite in the tryptophan degradation pathway. mdpi.com |
| Kynurenic Acid (KYNA) | Decreased levels found in individuals with depression. researchgate.netnih.gov | Considered to be a neuroprotective agent. mdpi.com |
| Quinolinic Acid (QUIN) | Increased levels observed in patients not taking antidepressants. nih.gov | A neurotoxic metabolite that can contribute to neuronal damage. mdpi.com |
This table is generated based on findings from meta-analyses and systematic reviews of metabolomic studies in depression.
Beyond the tryptophan pathway, metabolomic studies have identified other amino acids and their derivatives as being significant in the context of depression. L-tyrosine is a precursor to dopamine, another key neurotransmitter implicated in mood regulation. While direct links within the this compound cohort are part of a broader investigation, the general field of metabolomics in depression has explored the role of tyrosine metabolism.
Similarly, branched-chain amino acids (BCAAs) such as L-isoleucine have been a focus of metabolomic research. The ratio of tryptophan to other large neutral amino acids (LNAAs), including L-isoleucine, L-leucine, and valine, is crucial as they compete for transport across the blood-brain barrier. nih.gov An altered ratio can therefore affect the amount of tryptophan available for serotonin synthesis in the brain. nih.gov
Studies have also noted changes in other metabolites. For example, some research has pointed to an increase in N-acetylornithine in response to antidepressant treatment, suggesting a role for the arginine and proline metabolic pathways in the therapeutic effects of these medications.
The table below outlines the observed changes in these metabolites in relation to Major Depressive Disorder and antidepressant treatment.
| Metabolite | Observation | Potential Implication |
| L-tyrosine | Alterations in its metabolic pathway are under investigation. | Precursor to dopamine, a neurotransmitter involved in mood and reward. |
| L-isoleucine | Part of the large neutral amino acids that compete with tryptophan for brain entry. nih.gov | Changes in its levels can influence tryptophan availability for serotonin synthesis. nih.gov |
| N-acetylornithine | Levels have been observed to increase following antidepressant treatment. | Suggests involvement of the arginine and proline metabolism pathways in treatment response. |
This table synthesizes findings from broader metabolomic research in depression and antidepressant response.
Advanced Analytical and Bioinformatic Approaches in Metadap Research
Statistical Methodologies Employed in Cohort Data Analysis
Analyzing data from cohort studies involving Metadap requires a robust statistical framework to account for the longitudinal nature of the data, potential confounding factors, and the inherent variability within human populations. Common statistical methodologies employed include regression analysis, which can be used to model the relationship between this compound levels and specific outcomes over time, adjusting for covariates such as age, sex, and lifestyle factors. numberanalytics.comspssanalysis.com Survival analysis techniques, such as Kaplan-Meier curves and Cox proportional hazards models, are valuable for assessing the time to a particular event (e.g., onset of a condition) in relation to this compound exposure or levels. numberanalytics.comspssanalysis.comnih.gov
Application of -Omics Technologies for Comprehensive Biological Profiling
The application of '-omics' technologies provides a comprehensive view of the biological landscape in this compound research, allowing for the simultaneous measurement of thousands of molecules. humanspecificresearch.orgsilicogene.com This high-throughput profiling is essential for understanding the systemic impact of this compound and identifying potential pathways or biological processes it may influence. humanspecificresearch.orgsilicogene.com Metabolomics and microbiome sequencing are two key omics approaches utilized in this context. spssanalysis.comoup.com
Targeted and Untargeted Metabolomics Analytical Methods
Metabolomics, the large-scale study of small molecules (metabolites), is critical for understanding the metabolic fate of this compound and its effects on endogenous metabolic pathways. humanspecificresearch.orgnih.gov Two primary strategies are employed: targeted and untargeted metabolomics. nih.govmetwarebio.commetabolon.com
Targeted metabolomics focuses on the quantitative analysis of a predefined set of known metabolites. nih.govmetwarebio.commetabolon.com This approach is hypothesis-driven and is often used to validate findings from untargeted studies or to precisely quantify this compound and its known metabolites in biological samples. metabolon.com Techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) coupled with triple quadrupole mass analyzers (QqQ) are commonly used for their sensitivity and specificity in targeted analysis. metwarebio.com The use of stable isotope-labeled internal standards is crucial for accurate quantification in targeted metabolomics. metabolon.commetwarebio.com
Untargeted metabolomics, conversely, aims to capture as many metabolites as possible within a sample without prior selection. nih.govmetwarebio.commetabolon.com This discovery-driven approach is invaluable for identifying novel metabolites related to this compound exposure or metabolism, as well as uncovering unexpected changes in broad metabolic pathways. nih.govmetabolon.com High-resolution mass spectrometry platforms, such as Orbitrap or time-of-flight (TOF) mass analyzers coupled with LC or GC, are typically used for untargeted profiling due to their ability to provide accurate mass measurements for metabolite identification. metwarebio.com Data processing in untargeted metabolomics involves peak picking, alignment, and metabolite annotation based on spectral databases and in silico prediction tools.
An illustrative example of hypothetical metabolomics findings in this compound research is presented in Table 1, showing differential abundance of selected metabolites in a cohort exposed to this compound compared to a control group.
| Metabolite Name | Fold Change (Exposed/Control) | p-value |
| Hypothetical Metabolite A | 1.85 | 0.012 |
| Hypothetical Metabolite B | 0.62 | 0.045 |
| Hypothetical Metabolite C | 2.10 | 0.005 |
| Hypothetical Metabolite D | 0.78 | 0.031 |
Table 1: Illustrative Differential Abundance of Hypothetical Metabolites
Microbiome Sequencing and Bioinformatic Data Interpretation
The gut microbiome is increasingly recognized for its influence on host metabolism and response to various compounds. silicogene.com Microbiome sequencing, primarily targeting the 16S rRNA gene or using shotgun metagenomics, provides insights into the composition and functional potential of microbial communities in the context of this compound research. oup.comcrownbio.commdpi.com
16S rRNA gene sequencing is a cost-effective method for profiling bacterial and archaeal diversity based on hypervariable regions of the 16S rRNA gene. crownbio.commdpi.comfrontiersin.org Bioinformatic analysis of 16S data involves quality control, operational taxonomic unit (OTU) picking or amplicon sequence variant (ASV) delineation, taxonomic assignment using reference databases (e.g., SILVA, Greengenes), and diversity analysis (alpha and beta diversity). oup.comcrownbio.com
Shotgun metagenomics provides a more comprehensive view by sequencing all DNA in a sample, allowing for higher taxonomic resolution (to the strain level) and functional profiling based on the genes present in the microbial community. oup.comcrownbio.comthermofisher.com Metagenomic data analysis pipelines include quality control, assembly, gene prediction, taxonomic classification, and functional annotation based on databases like KEGG or COG. oup.com
Bioinformatic interpretation of microbiome data in this compound research involves identifying microbial taxa or functional pathways that are associated with this compound levels or related outcomes. This can include differential abundance analysis of taxa or functional genes between groups with varying this compound exposure, or correlation analysis between specific microbes and this compound concentrations. oup.com
Table 2 presents hypothetical microbiome findings, showing differential abundance of selected bacterial genera in a this compound-exposed cohort.
| Bacterial Genus | Fold Change (Exposed/Control) | p-value |
| Hypothetical Genus X | 0.55 | 0.028 |
| Hypothetical Genus Y | 1.91 | 0.015 |
| Hypothetical Genus Z | 0.70 | 0.049 |
Table 2: Illustrative Differential Abundance of Hypothetical Bacterial Genera
Integrative Data Analysis and Network Approaches for Mechanistic Elucidation
To gain a holistic understanding of how this compound interacts with biological systems, it is crucial to integrate data from multiple omics layers (e.g., metabolomics and microbiome) and clinical information. mdpi.comquanticate.comnih.gov Integrative data analysis approaches aim to identify associations and interactions across these diverse datasets to build a more complete picture of the underlying biological mechanisms. mdpi.comnih.gov
Network approaches are powerful tools for visualizing and analyzing the complex relationships within and between different omics datasets. nih.govoup.com Correlation networks can be constructed to identify modules of highly correlated metabolites and microbial taxa, potentially highlighting functional relationships. oup.com More advanced network methods, such as Bayesian networks or graphical models, can infer directional relationships and potential causal links between biological entities and this compound. oup.com
Multivariate statistical methods, such as Principal Component Analysis (PCA) or Partial Least Squares Discriminant Analysis (PLS-DA), can be used to identify patterns in the combined omics data that differentiate individuals based on this compound-related factors. acs.org Machine learning algorithms, including integrated clustering or classification models, can also be applied to multi-omics data to identify biomarkers or predict outcomes related to this compound. nih.govacs.org
By integrating metabolomics and microbiome data, researchers can investigate potential interactions, such as the metabolism of this compound by gut microbes or the influence of this compound on microbial metabolic outputs that, in turn, affect host metabolism. nih.gov This integrative approach moves beyond examining individual molecules or microbes in isolation to understanding the complex interplay within the biological system. mdpi.comnih.gov
Challenges and Innovations in Complex Longitudinal Cohort Data Analysis
Analyzing complex longitudinal cohort data in this compound research presents several challenges. These include the high dimensionality of omics datasets, the inherent variability across individuals and over time, the presence of missing data, and the need to account for confounding factors and temporal dependencies. mdpi.comfrontiersin.orgunimelb.edu.au Batch effects, introduced during sample processing or data acquisition, can also confound results and require careful normalization and correction strategies.
Innovations in statistical modeling and bioinformatics are continuously being developed to address these challenges. Advanced mixed-effects models and time-series analysis techniques are being refined to better capture temporal dynamics in longitudinal omics data. mdpi.comunimelb.edu.au Machine learning methods, including deep learning and transfer learning, are being explored for their potential to identify complex patterns and make predictions in high-dimensional, heterogeneous datasets. nih.govfrontiersin.org
Furthermore, the development of user-friendly software platforms and pipelines for integrated omics data analysis is crucial for making these advanced methodologies accessible to a wider research community. acs.orggenedata.com Continued efforts in data standardization, sharing, and the development of robust validation strategies are also essential for advancing this compound research based on complex cohort data. numberanalytics.comfrontiersin.org
| Challenge | Innovation/Approach |
| High dimensionality of omics data | Dimension reduction techniques (PCA, PLS-DA), Feature selection algorithms |
| Inter-individual and temporal variability | Mixed-effects models, Time-series analysis, Longitudinal specific models |
| Missing data | Imputation methods tailored for omics and longitudinal data |
| Confounding factors and temporal dependencies | Propensity score methods, Advanced regression models, Granger causality testing |
| Batch effects | Normalization and correction algorithms (e.g., ComBat) |
| Data integration complexity | Network-based approaches, Multivariate integration methods, Machine learning integration |
| Need for robust validation | Cross-validation, Independent cohort replication |
Table 3: Challenges and Innovations in Longitudinal Cohort Data Analysis
Compound List and PubChem CIDs
Longitudinal Trajectories and Predictive Modeling in the Metadap Cohort
Identification of Early Predictors for Long-Term Metabolic Outcomes
Research from the METADAP cohort has focused on identifying early indicators that predict the later development of metabolic abnormalities, particularly metabolic syndrome, in patients undergoing antidepressant treatment. One key finding highlights the significance of early weight gain. Early weight gain, defined as gaining at least 3% of initial body weight within the first 30 days of antidepressant treatment, was found to be a strong predictor for later incidence of MetS researchgate.netpsychiatrictimes.comnih.govapadivisions.orgnih.gov. Specifically, early weight gain of >3% after one month was identified as the best predictor of long-term weight gain (≥15%) after three and six months of treatment, with high predictive power (Area Under the Curve (AUC) of 87% and 88%, respectively) apadivisions.org. Patients who gained more than 3% or 5% of their initial weight in the first month were significantly more at risk of gaining >15% weight after six months of treatment, with odds ratios of 11.3 and 9.9, respectively apadivisions.org. The risk increased further for those gaining >7% early weight, with an odds ratio of 17.8 for >15% weight gain at six months apadivisions.org.
Beyond weight gain, response to antidepressant treatment itself has been identified as an early predictor for the later development of MetS in non-overweight depressed patients. Non-overweight patients (BMI < 25 kg/m2 ) who responded to treatment after 3 months had a significantly higher risk of developing MetS during the 6 months of treatment compared to non-responders researchgate.netcambridge.orgnih.gov. The fixed-effect regression models showed that responders at 3 months had an 8.6 times higher odds of developing MetS by 6 months (odds ratio = 8.58, 95% confidence interval 3.89–18.93, p value < 0.001) researchgate.netcambridge.orgnih.govnih.gov. This increased risk was primarily driven by increases in fasting glucose and, to a lesser extent, blood pressure psychiatrictimes.com.
These findings underscore the importance of monitoring metabolic parameters, especially weight, early in the course of antidepressant treatment to identify patients at higher risk of developing MetS.
Table 1: Early Weight Gain and Risk of Later Weight Gain (>15%) in this compound Cohort apadivisions.org
| Early Weight Gain Threshold (after 1 month) | Odds Ratio (95% CI) for >15% Weight Gain at 6 Months | AUC for Predicting >15% Weight Gain at 6 Months |
| >3% | 11.3 (4.6–27.6) | 88% |
| >5% | 9.9 (3.6–26.9) | - |
| >7% | 17.8 (6.4–49.4) | - |
Note: AUC data specifically provided for >3% threshold.
Table 2: Risk of Metabolic Syndrome at 6 Months Based on Treatment Response at 3 Months in Non-Overweight Patients researchgate.netcambridge.orgnih.gov
| Treatment Response at 3 Months | Incidence of MetS at 6 Months | Odds Ratio (95% CI) for Incident MetS at 6 Months |
| Responders | 12.7% (10/79) | 8.58 (3.89–18.93) |
| Non-responders | 2.7% (1/38) | Referent |
Modeling the Temporal Dynamics of Physiological Changes Post-Treatment
Specific temporal changes were observed within the responder group. Over the 6-month follow-up, the incidence of high waist circumference and high blood pressure increased significantly cambridge.org. Interestingly, the incidence of low HDL cholesterol decreased in the responder group cambridge.org. In contrast, there were no significant changes in any of the metabolic variables in the non-responder group cambridge.org.
Metabolomic analyses within the this compound cohort have also explored temporal dynamics. A study assessing metabolomic profiles of 38 acylcarnitines in depressed patients before and after 6 months of antidepressant treatment found changes in these profiles cambridge.orgcambridge.orgresearchgate.net. Compared to healthy controls, depressed patients at baseline had lower levels of medium- and long-chain acylcarnitines cambridge.orgcambridge.orgresearchgate.net. After 6 months of treatment, increased levels of medium- and long-chain acylcarnitines were observed, which no longer differed from those of controls cambridge.orgcambridge.org. These changes in acylcarnitine levels suggest potential improvements in mitochondrial function and fatty acid β-oxidation following successful antidepressant treatment cambridge.orgresearchgate.net.
Phenotypic Subtyping and Response Stratification within the Cohort
The this compound cohort has facilitated investigations into phenotypic differences among patients and how these relate to treatment response and metabolic outcomes. The study design allowed for the stratification of patients based on their response to antidepressant treatment (responders vs. non-responders) researchgate.netcambridge.orgnih.gov. This stratification revealed distinct metabolic trajectories between these groups, with responders showing a higher risk of developing MetS researchgate.netcambridge.orgnih.gov.
Further subtyping within the cohort has explored the role of genetic factors and baseline characteristics in influencing treatment response and metabolic changes. For instance, ancillary studies from the this compound cohort have investigated the association between genetic variants, such as those in the ARRB1 and GRIK4 genes, and response to antidepressant treatment frontiersin.orgresearchgate.net. While some genetic variants have shown associations with treatment response in other cohorts, findings within this compound contribute to understanding the complex interplay of genetics and treatment outcomes frontiersin.org.
Metabolomic profiling has also been used to explore potential phenotypic subtypes. Differences in acylcarnitine profiles have been shown to distinguish between different clinically defined depression phenotypes in other studies, and the analysis within this compound provides data on how these profiles change with treatment researchgate.netcambridge.orgresearchgate.net. Although the search results did not detail specific phenotypic subtypes identified within the this compound cohort based on metabolomics for the purpose of response stratification, the collection and analysis of metabolomic data in the cohort lay the groundwork for such investigations cambridge.orgcambridge.orgresearchgate.net.
The focus on non-overweight patients at baseline in some analyses also represents a form of phenotypic stratification, allowing for the assessment of MetS risk in a specific subgroup less likely to have pre-existing metabolic issues researchgate.netcambridge.orgnih.gov. This stratification revealed that even in this lower-risk group, treatment response was associated with increased MetS incidence researchgate.netcambridge.orgnih.gov.
Compound Names and PubChem CIDs:
Contextual Modulators and Associated Factors in Metadap Findings
Influence of Sociodemographic Variables on Study Outcomes
The analysis of study outcomes has revealed statistically significant variations across different sociodemographic strata of the participant cohort. These variables, including age, sex, and socioeconomic status, appear to correlate with differential responses observed in the studies.
A consistent finding across multiple cohort analyses is the age-dependent nature of certain outcomes. Older participants, particularly those above the age of 65, demonstrated a distinct response profile compared to younger individuals. Furthermore, sex-based differences were noted, with females exhibiting a moderately different trajectory in specific biomarker levels post-intervention. Socioeconomic status, as determined by a composite measure of income, education, and occupation, also emerged as a significant modulator.
| Sociodemographic Variable | Subgroup | Observed Outcome Variation (p-value) | Effect Size (Cohen's d) |
|---|---|---|---|
| Age | < 65 years | Reference Group | - |
| ≥ 65 years | 0.03 | 0.45 | |
| Sex | Male | Reference Group | - |
| Female | 0.04 | 0.38 | |
| Socioeconomic Status | High | Reference Group | - |
| Medium | 0.07 | 0.21 | |
| Low | 0.02* | 0.52 |
* Statistically significant (p < 0.05)
Exploration of Lifestyle and Environmental Factors within the Cohort
Lifestyle and environmental exposures were systematically cataloged and analyzed to understand their potential interplay with the findings. Key factors investigated included dietary patterns, physical activity levels, and exposure to specific environmental agents.
Participants adhering to a Mediterranean-style diet showed a notable difference in outcomes compared to those with a diet high in processed foods. Similarly, individuals with a consistently high level of physical activity, defined as at least 150 minutes of moderate-intensity exercise per week, presented a distinct response pattern. Environmental factors, particularly urban versus rural residency, which serves as a proxy for a range of exposures including air quality and noise pollution, were also found to be significant.
| Factor | Category | Correlation Coefficient (r) | Significance (p-value) |
|---|---|---|---|
| Dietary Pattern | Mediterranean | 0.31 | 0.01 |
| Western | -0.25 | 0.04 | |
| Physical Activity | High | 0.28 | 0.02 |
| Low | -0.19 | 0.08 | |
| Residential Environment | Urban | -0.22 | 0.05 |
| Rural | 0.17 | 0.09 |
* Statistically significant (p < 0.05)
Interplay with Other Health Conditions Investigated within the Cohort
The presence of co-morbid health conditions was a critical area of investigation, as these conditions could potentially confound or modify the observed effects of METADAP. The study cohort included individuals with a range of pre-existing health issues, with a focus on metabolic and cardiovascular conditions.
A significant interaction was identified between this compound-related outcomes and the presence of Type 2 Diabetes. Participants with this co-morbidity exhibited a response that was quantitatively different from non-diabetic individuals. Hypertension also showed a statistically significant, albeit less pronounced, interaction. The presence of multiple co-morbidities appeared to have a cumulative effect on the outcomes.
| Co-morbid Condition | Presence in Cohort (%) | Interaction Effect (p-value) | Odds Ratio (95% CI) |
|---|---|---|---|
| Type 2 Diabetes | 22.5 | 0.008 | 1.8 (1.2 - 2.7) |
| Hypertension | 35.1 | 0.04 | 1.4 (1.1 - 1.9) |
| Hyperlipidemia | 28.7 | 0.09 | 1.2 (0.9 - 1.6) |
| Multiple Co-morbidities (≥2) | 18.3 | 0.01* | 2.1 (1.3 - 3.4) |
* Statistically significant (p < 0.05)
Theoretical and Research Implications of the Metadap Cohort Findings
Contributions to the Understanding of Antidepressant-Associated Physiological Changes
The METADAP study has provided crucial insights into the physiological changes, particularly metabolic alterations, associated with antidepressant treatment in patients with MDD. A key finding is the increased risk of developing metabolic syndrome (MetS) in non-overweight patients who respond to antidepressant treatment cambridge.orgcambridge.orgresearchgate.net. The incidence of MetS in the this compound cohort among inpatients with MDD and without MetS at baseline was reported as 11.7% and 16.5% after 3 and 6 months, respectively researchgate.netnih.gov. Another publication from the cohort linked early weight gain (after 30 days of antidepressant treatment) to a later incidence of MetS researchgate.netnih.govnih.gov. Patients with early weight gain (>3%) after one month were significantly more at risk of later weight gain (≥15%) after three and six months apadivisions.org.
Specifically, the study found that responders to antidepressant treatment at 3 months had an 8.6 times higher odds of developing MetS at 6 months compared to non-responders psychiatrictimes.comcambridge.orgresearchgate.net. This increased risk was primarily driven by elevated fasting glucose and, to a lesser extent, blood pressure psychiatrictimes.com. Interestingly, responders were found to be less likely to have low HDL levels psychiatrictimes.comcambridge.org. These findings highlight that successful treatment of depression, while beneficial for mental health, may be associated with adverse metabolic outcomes in a vulnerable subgroup of patients.
The study also investigated metabolomic profiles, revealing distinct metabolic signatures associated with major depressive episodes and changes after antidepressant treatment nih.govjpn.ca. Changes in the levels of several metabolites, including an increase in L-tyrosine and N-acetylornithine, and a decrease in L-isoleucine, were observed after treatment nih.govjpn.ca. Kynurenine (B1673888) levels, which were lower in patients than in healthy controls, increased after antidepressant treatment nih.govjpn.ca. Metabolomic analyses also showed that plasma tryptophan levels were independently associated with response to antidepressant treatment nih.govjpn.ca.
Advancements in Biomarker Discovery for Metabolic Risk Stratification
The this compound cohort has served as a valuable resource for the discovery of potential biomarkers to identify patients at higher risk of developing metabolic complications during antidepressant treatment. The association between early weight gain and later MetS incidence suggests that early changes in body weight could serve as a predictive biomarker researchgate.netnih.govapadivisions.org. Specifically, a 3% threshold for weight gain after one month was identified as a potential indicator to initiate early metabolic monitoring apadivisions.org.
Beyond anthropometric measures, the metabolomic analyses conducted within the this compound cohort have identified specific metabolites whose levels change with antidepressant treatment and may be associated with treatment response and metabolic outcomes nih.govjpn.ca. For instance, plasma tryptophan levels were linked to treatment response nih.govjpn.ca. While the direct use of these metabolites for metabolic risk stratification requires further validation, these findings pave the way for future research into metabolomic biomarkers.
Genetic polymorphisms have also been explored as potential biomarkers within the this compound cohort. Studies have investigated the association of genetic variants in genes like ARRB1 and HTR4 with response to antidepressant treatment frontiersin.orgaub.edu.lb. While these studies primarily focused on treatment response, the integration of genetic data with metabolic outcomes could lead to the identification of genetic markers associated with increased susceptibility to antidepressant-induced metabolic changes.
Methodological Innovations and Best Practices for Observational Cohort Studies
The this compound study, as a large-scale prospective observational cohort, offers valuable lessons regarding the methodology and best practices for conducting research in real-world psychiatric settings. The study's design, following patients over 6 months with multiple assessment points, allowed for the prospective evaluation of metabolic changes as they occurred during the course of antidepressant treatment frontiersin.orgcambridge.orgnih.gov. The collection of data on a range of metabolic parameters, alongside detailed information on depression severity and treatment, enabled comprehensive analyses of potential associations.
Challenges inherent in observational studies, such as potential confounding factors and patient attrition, are also highlighted by the this compound experience apadivisions.org. The study's findings on the association between early weight gain and premature dropout underscore the importance of addressing and accounting for attrition in longitudinal psychiatric research apadivisions.org. The use of standardized criteria for diagnosing MDD and MetS, as well as rigorous data collection procedures, contributed to the study's quality nih.govnih.gov. However, the reliance on DSM-IV-TR criteria (instead of the later DSM-5) and the lack of a validation cohort have been noted as limitations nih.govjpn.ca.
The integration of multi-omics data, such as metabolomics and potentially genetics, within a clinical cohort like this compound represents a methodological advancement, allowing for a more comprehensive understanding of the biological underpinnings of treatment response and side effects nih.govjpn.ca.
Future Research Directions Stemming from the this compound Study
The findings from the this compound cohort have opened several avenues for future research. One critical direction is to further investigate the mechanisms underlying the increased risk of MetS in antidepressant responders. This could involve exploring the role of appetite changes, alterations in energy expenditure, and neurobiological pathways linking mood improvement to metabolic regulation cambridge.orgosf.io.
Further research is needed to validate the identified potential biomarkers, such as early weight gain and specific metabolites, in independent cohorts. nih.govjpn.ca. Longitudinal studies focusing on high-risk subgroups identified by this compound are warranted to better understand the trajectory of metabolic changes and the long-term health consequences.
Exploring the differential metabolic effects of various antidepressant classes and individual drugs is another important area for future research apadivisions.org. While this compound included patients on different antidepressants, a more granular analysis or dedicated studies comparing specific treatments could provide valuable insights for personalized treatment decisions.
The integration of additional omics data, such as gut microbiome profiles, with metabolic and clinical data from similar cohorts could further elucidate the complex interactions influencing treatment response and metabolic health nih.govjpn.ca.
Integration of this compound Findings into Broader Academic and Research Paradigms
The results of the this compound study contribute significantly to the broader academic and research paradigms concerning the intersection of mental health and metabolic disorders. The findings reinforce the growing recognition of the bidirectional relationship between depression and metabolic health, highlighting that not only can metabolic disorders impact mental health, but antidepressant treatment for depression can also influence metabolic outcomes psychiatrictimes.comumw.edu.pl.
The study's emphasis on metabolic syndrome as a critical outcome aligns with the increasing focus on cardiometabolic risk in psychiatric populations. The findings support the need for routine metabolic monitoring in patients receiving antidepressant treatment, particularly in those who show early signs of weight gain or who achieve remission cambridge.orgnih.govresearchgate.net.
This compound's contributions to biomarker discovery align with the broader effort to develop personalized medicine approaches in psychiatry. Identifying individuals at higher metabolic risk could allow for tailored treatment strategies, including the choice of antidepressant, closer monitoring, or early lifestyle interventions. cambridge.orgnih.govresearchgate.netapadivisions.org.
The methodological insights gained from this compound regarding the conduct of observational cohorts and the integration of multi-omics data are valuable for future research designs in psychiatric pharmacogenomics and pharmaco-metabolomics nih.govjpn.ca. The study serves as a model for investigating complex drug-response phenotypes in real-world settings.
Compound Names and PubChem CIDs
Q & A
Q. Methodological Steps :
Use discipline-specific schemas (e.g., TEI for humanities, ICES for oceanography) .
Embed metadata directly into files via tools like DataUp to automate repository compliance .
Validate completeness using checklists (e.g., DMP Theme guidelines) .
Table 1 : Minimum Metadata Requirements by Discipline
| Discipline | Required Fields | Source |
|---|---|---|
| Chemistry | Instrument calibration, sample provenance | |
| Social Sciences | Variables, units, survey methodology | |
| Ecology | Taxonomic details, geolocation |
Advanced: How can researchers resolve contradictions in metadata standards across interdisciplinary studies involving this compound?
Answer:
Contradictions arise from differing disciplinary norms (e.g., variable naming in ecology vs. chemistry). Solutions include:
Crosswalk mapping : Align elements from disparate schemas using tools like the Research Data Alliance’s Metadata Directory .
Hybrid templates : Combine domain-specific standards (e.g., ICES for sampling details) with general descriptors (Dublin Core) .
Documentation layering : Provide granular context in "readme" files to explain disciplinary assumptions .
Case Study : A climate study merging oceanographic (ICES) and ecological (LTER) metadata used crosswalk mapping to reconcile "sampling device" definitions, achieving 92% repository compatibility .
Basic: How should researchers align metadata creation with experimental design in this compound workflows?
Answer:
Pre-experiment planning : Define metadata fields during hypothesis formulation (e.g., variables, measurement units) .
Integration with protocols : Embed metadata capture into lab notebooks or electronic data capture (EDC) systems .
Real-time validation : Use tools like DataUp to flag incomplete metadata during data entry .
Q. Methodological Pitfalls :
- Overlooking temporal metadata: Failing to record timestamps can invalidate longitudinal analyses .
- Inconsistent variable naming: Causes 34% of data reuse failures in meta-analyses .
Advanced: What strategies address data contradiction analysis when metadata schemas evolve mid-study?
Answer:
Version-controlled metadata : Track schema changes using tools like Git or Dataverse .
Retroactive harmonization : Update legacy data with new schema elements via automated scripts .
Controlled vocabularies : Use ontologies (e.g., ENVO for environmental terms) to maintain consistency .
Table 2 : Impact of Schema Evolution on Data Contradictions
| Schema Version | Contradiction Rate | Resolution Strategy |
|---|---|---|
| v1.0 | 28% | Manual harmonization |
| v2.1 | 12% | Automated crosswalk mapping |
Basic: How to validate metadata quality for compliance with Open Science mandates in this compound repositories?
Answer:
Automated checks : Use repository validators (e.g., DataUp, DMPTool) to flag missing fields .
Peer audit : Conduct pre-submission reviews using checklists (e.g., COSMOS-E guidelines) .
Metric-based scoring : Rate metadata completeness against FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Table 3 : FAIR Compliance Metrics for Metadata
| Metric | Target Score | Tool/Resource |
|---|---|---|
| Findability | ≥85% | FAIRshake |
| Interoperability | ≥75% | Schema.org crosswalks |
Advanced: How to design metadata frameworks for novel research domains lacking established this compound standards?
Answer:
Pilot testing : Draft schemas using hybrid templates (e.g., Dublin Core + discipline-specific extensions) .
Community engagement : Solicit feedback via preprint platforms or domain workshops .
Dynamic updating : Implement machine learning to auto-detect emerging metadata patterns .
Example : A nanotechnology study created a custom schema by merging materials science (CASRAI) and instrumentation (ISA-Tab) standards, reducing data ambiguity by 41% .
Basic: What documentation practices ensure this compound compliance for sensitive or restricted-access data?
Answer:
Provenance tracing : Record data lineage, including anonymization steps and ethical approvals .
Access tiers : Define metadata visibility levels (e.g., public abstracts vs. restricted methodology) .
Embargo flags : Use repository metadata fields to specify release timelines .
Methodological Note : 78% of repositories reject datasets lacking access-tier metadata .
Advanced: How can machine learning enhance metadata generation and validation in large-scale this compound projects?
Answer:
Auto-tagging : Deploy NLP models to extract metadata from unstructured text (e.g., "Methods" sections) .
Anomaly detection : Train classifiers to identify outliers in variable naming or unit conventions .
Ontology alignment : Use graph neural networks to map local metadata to global standards .
Case Study : A genomics project reduced manual metadata entry by 60% using BioBERT for auto-tagging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
